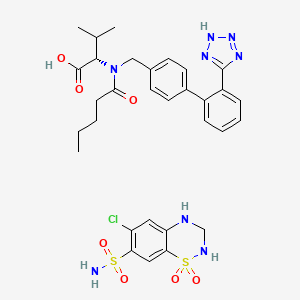
Valsartan and hydrochlorothiazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diovan HCT is a combination medication that includes valsartan and hydrochlorothiazide. Valsartan is an angiotensin II receptor blocker (ARB) that helps to relax blood vessels, while hydrochlorothiazide is a diuretic that helps to reduce the amount of water in the body by increasing urine output. This combination is primarily used to treat hypertension (high blood pressure) and reduce the risk of cardiovascular events such as strokes and heart attacks .
Preparation Methods
Synthetic Routes and Reaction Conditions
Valsartan: The synthesis of valsartan involves multiple steps, starting from commercially available starting materials.
Hydrochlorothiazide: This compound is synthesized through the chlorosulfonation of 3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide, followed by oxidation to form the final product.
Industrial Production Methods
The industrial production of Diovan HCT involves the large-scale synthesis of valsartan and hydrochlorothiazide, followed by their combination in specific ratios to form the final product. The process includes stringent quality control measures to ensure the purity and efficacy of the medication .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Hydrochlorothiazide undergoes oxidation reactions to form its active metabolites.
Substitution: Valsartan can undergo substitution reactions, particularly in the formation of its biphenyl intermediate.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation of hydrochlorothiazide.
Catalysts: Various catalysts are used in the synthesis of valsartan to facilitate the formation of the tetrazole ring.
Major Products
The major products formed from these reactions are the active pharmaceutical ingredients, valsartan and hydrochlorothiazide, which are then combined to form Diovan HCT .
Scientific Research Applications
Diovan HCT has a wide range of applications in scientific research, particularly in the fields of medicine and pharmacology. It is used to study the effects of angiotensin II receptor blockers and diuretics on hypertension and cardiovascular health. Additionally, it is used in clinical trials to evaluate its efficacy and safety in various populations .
Mechanism of Action
Diovan HCT works by combining the effects of valsartan and hydrochlorothiazide. Valsartan blocks the angiotensin II receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to the relaxation of blood vessels and a reduction in blood pressure. Hydrochlorothiazide increases the excretion of sodium and water by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney, further reducing blood pressure .
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II receptor blocker used to treat hypertension.
Chlorthalidone: A thiazide-like diuretic used for similar indications as hydrochlorothiazide.
Uniqueness
Diovan HCT is unique in its combination of an angiotensin II receptor blocker and a diuretic, providing a dual mechanism of action that is effective in lowering blood pressure and reducing the risk of cardiovascular events .
Properties
CAS No. |
186615-83-8 |
|---|---|
Molecular Formula |
C31H37ClN8O7S2 |
Molecular Weight |
733.3 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |
InChI |
InChI=1S/C24H29N5O3.C7H8ClN3O4S2/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28);1-2,10-11H,3H2,(H2,9,12,13)/t22-;/m0./s1 |
InChI Key |
UIYUUEDFAMZISF-FTBISJDPSA-N |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















